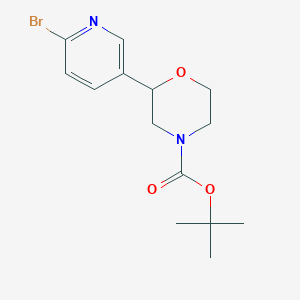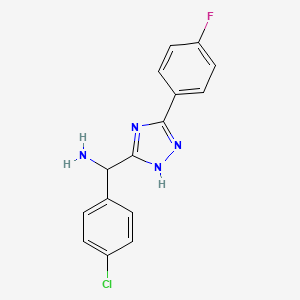
5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethoxybenzaldehyde and 4-fluorobenzylamine.
Formation of Hydrazone: The first step involves the condensation of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization using a suitable reagent, such as phosphorus oxychloride (POCl3), to form the triazole ring.
Substitution: Finally, the 4-fluorobenzylamine is introduced to the triazole ring through a substitution reaction, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole: This compound has methoxy groups instead of ethoxy groups, which may affect its chemical reactivity and biological activity.
5-(3,4-Diethoxyphenyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole: This compound has a chlorine atom instead of a fluorine atom, which may influence its physicochemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18FN3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H18FN3O2/c1-3-23-15-10-7-13(11-16(15)24-4-2)18-20-17(21-22-18)12-5-8-14(19)9-6-12/h5-11H,3-4H2,1-2H3,(H,20,21,22) |
InChI Key |
RXLUJRPBMAJKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)



